molecular formula C7H3Br2F3 B1410909 2,5-Dibromo-3-fluorobenzodifluoride CAS No. 1807056-00-3

2,5-Dibromo-3-fluorobenzodifluoride

Cat. No.: B1410909
CAS No.: 1807056-00-3
M. Wt: 303.9 g/mol
InChI Key: KVELOYSFFNQVFA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzodifluoride is an organic compound with the molecular formula C7H3Br2F3. It is characterized by the presence of two bromine atoms, one fluorine atom, and two difluoromethyl groups attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorobenzodifluoride typically involves halogenation reactions. One common method is the bromination of 3-fluorobenzodifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while reduction can produce different brominated or fluorinated derivatives.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological systems and the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a halogenating agent, introducing bromine and fluorine atoms into other molecules. This can alter the chemical and physical properties of the target molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3-fluoropyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.

    2,5-Dibromobenzotrifluoride: Contains a trifluoromethyl group instead of difluoromethyl groups.

    2,5-Dibromo-3,4-difluorothiophene: Contains a thiophene ring and additional fluorine atoms.

Uniqueness

2,5-Dibromo-3-fluorobenzodifluoride is unique due to its specific arrangement of bromine, fluorine, and difluoromethyl groups on a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and research applications.

Properties

IUPAC Name

2,5-dibromo-1-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVELOYSFFNQVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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